Methyl 2-aminobenzene-1-sulfonate
Description
Methyl 2-aminobenzene-1-sulfonate is an aromatic sulfonate ester characterized by a sulfonate group (-SO₃⁻) at the 1-position and an amino group (-NH₂) at the 2-position of the benzene ring. This compound belongs to a class of sulfonated aromatic amines, which are of interest in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and functional versatility. For example, sulfonate esters such as metsulfuron methyl ester (a sulfonylurea herbicide) share a similar sulfonate-methyl ester backbone but differ in substituents .
Properties
CAS No. |
50910-59-3 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
methyl 2-aminobenzenesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 |
InChI Key |
KEVJMGBTSHVNSJ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 2-Methylbenzene-1-sulfonamide
- Structure : Features a sulfonamide (-SO₂NH₂) group instead of a sulfonate ester.
- Properties : Sulfonamides are generally less reactive toward hydrolysis compared to sulfonate esters, enhancing their stability in biological systems. This compound is used in pharmaceuticals and as an intermediate in organic synthesis .
- Key Difference : The replacement of the ester group with an amide significantly alters solubility and reactivity.
b) Metsulfuron Methyl Ester
- Structure : Contains a sulfonate-methyl ester linked to a triazine ring.
- Application : Acts as a potent herbicide by inhibiting acetolactate synthase in plants .
- Key Difference: The triazine substituent introduces herbicidal activity, unlike Methyl 2-aminobenzene-1-sulfonate, which lacks such functional groups.
c) Ethyl Linolenate and Palmitate
- Structure : Fatty acid esters with ethyl groups instead of methyl sulfonates.
- Properties: These esters are hydrophobic and used in biofuels or surfactants, contrasting with the polar, aromatic nature of this compound .
Spectroscopic and Crystallographic Insights
While direct data for this compound are unavailable, analogous compounds provide benchmarks:
- NMR/FTIR: Methyl shikimate () shows characteristic ester carbonyl peaks (~170 ppm in ¹³C NMR) and S=O stretching vibrations (~1350–1150 cm⁻¹ in FTIR). This compound would exhibit similar signals, with additional NH₂ peaks in ¹H NMR (~5 ppm) .
- Crystal Structure: The torsion angles and bond lengths in 2-Aminoanilinium 4-methylbenzenesulfonate () suggest planar aromatic systems and hydrogen-bonding networks, which may influence the packing and stability of this compound .
Data Table: Comparative Analysis of Key Compounds
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